molecular formula C8H7N3O4 B3023437 2-Nitroisophthalamide CAS No. 32114-73-1

2-Nitroisophthalamide

Cat. No.: B3023437
CAS No.: 32114-73-1
M. Wt: 209.16 g/mol
InChI Key: SGVRCXLEYPXYIS-UHFFFAOYSA-N
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Description

2-Nitroisophthalamide is an organic compound with the molecular formula C8H7N3O4. It is a derivative of isophthalamide, where one of the hydrogen atoms on the benzene ring is replaced by a nitro group (-NO2). This compound is known for its applications in various fields, including chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroisophthalamide typically involves the nitration of isophthalamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where isophthalamide is reacted with a nitrating agent under controlled conditions. The reaction mixture is then subjected to purification steps, such as recrystallization, to obtain the pure compound.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 2-aminoisophthalamide. Common reducing agents include hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide can be used for this purpose.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.

    Substitution: Sodium methoxide, methanol as a solvent.

Major Products:

    Reduction: 2-Aminoisophthalamide.

    Substitution: Various substituted isophthalamides depending on the nucleophile used.

Scientific Research Applications

2-Nitroisophthalamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

    Industry: this compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Nitroisophthalamide involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The pathways involved in these reactions typically include electron transfer processes facilitated by catalysts.

Comparison with Similar Compounds

    2-Nitrobenzamide: Similar in structure but lacks the additional carboxamide group.

    3-Nitroisophthalamide: Similar but with the nitro group positioned differently on the benzene ring.

Uniqueness: 2-Nitroisophthalamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly useful in targeted synthetic applications where the position of the nitro group is crucial.

Properties

IUPAC Name

2-nitrobenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c9-7(12)4-2-1-3-5(8(10)13)6(4)11(14)15/h1-3H,(H2,9,12)(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVRCXLEYPXYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)N)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556596
Record name 2-Nitrobenzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32114-73-1
Record name 2-Nitrobenzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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